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Abstract
2-Chloro-4-fluoroanisole (CAS No. 2267-25-6) is a halogenated aromatic compound that has

emerged as a strategically important intermediate in the synthesis of high-value molecules,

particularly within the pharmaceutical and agrochemical sectors.[1] Its unique substitution pattern

—featuring a chloro, a fluoro, and a methoxy group—provides a versatile platform for a range of

orthogonal chemical transformations. The chlorine atom serves as a reliable handle for palladium-

catalyzed cross-coupling reactions, the fluorine atom influences the electronic properties of the

ring, and the methoxy group can direct electrophilic aromatic substitution and be a precursor to a

phenol. This guide provides an in-depth analysis of the physicochemical properties, synthesis,

chemical reactivity, and applications of 2-Chloro-4-fluoroanisole, offering field-proven insights

and detailed protocols for its effective utilization in complex molecule synthesis.

Physicochemical and Safety Profile
A thorough understanding of a chemical intermediate's properties is fundamental to its effective

and safe application in synthesis.

Chemical Identity and Properties
2-Chloro-4-fluoroanisole is a colorless to light yellow liquid under standard conditions.[1][2] Its

key properties are summarized below for quick reference.
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Property Value Source(s)

CAS Number 2267-25-6 [1][3][4]

Molecular Formula C₇H₆ClFO [1][4]

Molecular Weight 160.57 g/mol [1][3][4]

IUPAC Name
2-chloro-4-fluoro-1-

methoxybenzene
[4]

Boiling Point 197-200 °C [3][5]

Density 1.29 g/mL at 25 °C [3][5]

Refractive Index (n20/D) 1.519 [3][5]

Flash Point
76.67 °C (170.0 °F) - closed

cup
[3][5]

SMILES COc1ccc(F)cc1Cl [3][5]

InChIKey
RKCGJVGMRPKPNY-

UHFFFAOYSA-N
[3][4][5]

graph "chemical_structure" {

layout=neato;

node [shape=plaintext];

edge [style=bold];

// Define nodes for atoms

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

O [label="O"];

C7 [label="CH₃"];

Cl [label="Cl"];

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.chemimpex.com/products/46344
https://www.sigmaaldrich.com/SG/en/product/aldrich/516740
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-fluoroanisole
https://www.chemimpex.com/products/46344
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-fluoroanisole
https://www.chemimpex.com/products/46344
https://www.sigmaaldrich.com/SG/en/product/aldrich/516740
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-fluoroanisole
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-fluoroanisole
https://www.sigmaaldrich.com/SG/en/product/aldrich/516740
https://www.sigmaaldrich.com/SG/en/product/aldrich/516740
https://www.sigmaaldrich.com/SG/en/product/aldrich/516740
https://www.sigmaaldrich.com/SG/en/product/aldrich/516740
https://www.sigmaaldrich.com/SG/en/product/aldrich/516740
https://www.sigmaaldrich.com/SG/en/product/aldrich/516740
https://www.sigmaaldrich.com/SG/en/product/aldrich/516740
https://www.sigmaaldrich.com/SG/en/product/aldrich/516740
https://www.sigmaaldrich.com/SG/en/product/aldrich/516740
https://www.sigmaaldrich.com/SG/en/product/aldrich/516740
https://www.sigmaaldrich.com/SG/en/product/aldrich/516740
https://pubchem.ncbi.nlm.nih.gov/compound/2-Chloro-4-fluoroanisole
https://www.sigmaaldrich.com/SG/en/product/aldrich/516740
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586196?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


F [label="F"];

// Position nodes for benzene ring

C1 [pos="0,1.2!"];

C2 [pos="-1.04,0.6!"];

C3 [pos="-1.04,-0.6!"];

C4 [pos="0,-1.2!"];

C5 [pos="1.04,-0.6!"];

C6 [pos="1.04,0.6!"];

// Position substituents

O [pos="0,2.4!"];

C7 [pos="0,3.6!"];

Cl [pos="2.08,1.2!"];

F [pos="-2.08,-1.2!"];

// Draw bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

// Double bonds (approximated with multiple edges or could be graphical)

C1 -- C2 [style=double, len=1.0];

C3 -- C4 [style=double, len=1.0];

C5 -- C6 [style=double, len=1.0];

// Substituent bonds

C1 -- O;

O -- C7;

C6 -- Cl;

C3 -- F;

}
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Caption: Structure of 2-Chloro-4-fluoroanisole.

Safety and Handling
As with any halogenated aromatic compound, proper safety protocols are mandatory. The

Globally Harmonized System (GHS) classifications highlight the primary hazards.

Hazard Class GHS Code Description Source(s)

Skin

Corrosion/Irritation
H315 Causes skin irritation [3][4][6]

Serious Eye

Damage/Irritation
H319

Causes serious eye

irritation
[3][4][6]

Specific Target Organ

Toxicity
H335

May cause respiratory

irritation
[3][4][6]

Personal Protective Equipment (PPE):

Eye/Face Protection: Chemical safety goggles or face shield.[3][7]

Hand Protection: Compatible chemical-resistant gloves.[3][7]

Respiratory Protection: Use a respirator with an appropriate filter (e.g., type ABEK (EN14387))

if ventilation is inadequate.[3]

Skin and Body Protection: Lab coat and appropriate protective clothing.[7]

Storage and Incompatibility:

Store in a cool, well-ventilated place in tightly closed containers.[7]

Keep away from heat, sparks, and open flames.[7]

Incompatible with strong oxidizing agents.[7]

Synthesis of the Intermediate
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While 2-Chloro-4-fluoroanisole is commercially available, understanding its synthesis from

common precursors is valuable for process development and cost analysis. A prevalent method is

the Williamson ether synthesis starting from the corresponding phenol.

2-Chloro-4-fluorophenol

Phenoxide Intermediate

 Deprotonation 

Base (e.g., K₂CO₃, NaOH)
Solvent (e.g., Acetone, DMF) 2-Chloro-4-fluoroanisole

 SN2 Reaction 

Methylating Agent
(e.g., CH₃I, (CH₃)₂SO₄)

Click to download full resolution via product page

Caption: Williamson Ether Synthesis of 2-Chloro-4-fluoroanisole.

Protocol: Williamson Ether Synthesis
This protocol describes a general, robust procedure for the methylation of 2-chloro-4-

fluorophenol.

Materials:

2-Chloro-4-fluorophenol (1.0 eq)

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

Iodomethane (CH₃I) (1.2 eq)

Acetone or N,N-Dimethylformamide (DMF), anhydrous

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:
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Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an

inert atmosphere (e.g., Nitrogen or Argon).

Reagent Addition: Charge the flask with 2-chloro-4-fluorophenol (1.0 eq), anhydrous potassium

carbonate (1.5 eq), and a suitable volume of anhydrous acetone to create a stirrable slurry.

Methylation: Add iodomethane (1.2 eq) to the mixture.

Reaction: Heat the reaction mixture to reflux (for acetone, ~56°C) and maintain for 4-6 hours.

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting phenol is

consumed.

Work-up:

Cool the mixture to room temperature and filter to remove the inorganic salts (K₂CO₃ and KI).

Wash the filter cake with a small amount of acetone.

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to

remove the solvent.

Purification:

Dissolve the crude residue in a suitable organic solvent like ethyl acetate or

dichloromethane.

Wash the organic layer sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in

vacuo.

The resulting crude product can be purified further by vacuum distillation or column

chromatography if necessary.

Causality Insights:

Base Choice: Anhydrous K₂CO₃ is a mild and effective base for deprotonating the phenol. Its

heterogeneity in acetone drives the reaction forward as the soluble phenoxide is formed.
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Stronger bases like NaOH could be used but may require different solvent systems.

Solvent Choice: Acetone is a good choice due to its appropriate boiling point for the reaction

and its ability to dissolve the reactants while allowing for easy removal post-reaction. DMF can

be used to accelerate the reaction but is harder to remove.

Methylating Agent: Iodomethane is highly reactive for this Sₙ2 reaction. Dimethyl sulfate is a

cheaper alternative but is more toxic.

Core Reactivity and Key Transformations
The synthetic utility of 2-Chloro-4-fluoroanisole stems from the distinct reactivity of its

substituent groups, enabling selective transformations at different positions on the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions
The carbon-chlorine bond is the primary site for palladium-catalyzed cross-coupling, a

cornerstone of modern organic synthesis for forming C-C and C-N bonds.[8][9] The C-F bond is

significantly stronger and generally unreactive under these conditions, providing excellent

chemoselectivity.[8]

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are

common motifs in pharmaceuticals.[10][11]
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Pd(0)L₂

Oxidative
Addition

Ar-Pd(II)-Cl(L₂)

Transmetalation

Ar-Pd(II)-R(L₂)

Reductive
Elimination

Product
(Ar-R)

2-Chloro-4-fluoroanisole

R-B(OH)₂ + Base

Click to download full resolution via product page

Caption: Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.
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Protocol: Suzuki-Miyaura Coupling

Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the arylboronic acid (1.2

eq), a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 2.0

eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable ligand if required.

Reagent Addition: Add 2-Chloro-4-fluoroanisole (1.0 eq) followed by a degassed solvent

mixture, typically toluene/water or dioxane/water.

Reaction: Heat the mixture to 80-100 °C and stir vigorously for 8-24 hours, monitoring by TLC

or GC-MS.

Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the

organic layer over Na₂SO₄, filter, and concentrate.

Purification: Purify the crude product by column chromatography on silica gel.

Causality Insights:

Catalyst System: Modern catalyst systems often use bulky, electron-rich phosphine ligands

(e.g., SPhos, XPhos) which facilitate the oxidative addition of the less reactive aryl chloride to

the Pd(0) center.[8]

Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate

species, which facilitates the transmetalation step.[12]

This reaction is indispensable for synthesizing aryl amines, which are prevalent in active

pharmaceutical ingredients (APIs).[9][13]

Protocol: Buchwald-Hartwig Amination

Setup: In a glovebox or under an inert atmosphere, charge a vial with a palladium precatalyst

(e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%),

and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOᵗBu, 1.4 eq).[14]

Reagent Addition: Add the amine (1.2 eq), 2-Chloro-4-fluoroanisole (1.0 eq), and an

anhydrous solvent such as toluene or dioxane.
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Reaction: Seal the vial and heat the mixture to 90-110 °C for 12-24 hours.

Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an

organic solvent. Concentrate the filtrate.

Purification: Purify the residue by column chromatography.

Causality Insights:

Ligand Choice: The choice of ligand is critical and depends on the amine. Bidentate ligands like

BINAP or Xantphos are often effective.[9][14] Sterically hindered ligands can promote the

reductive elimination step to release the product.

Base: A strong, sterically hindered base like NaOᵗBu is required to deprotonate the amine

without competing as a nucleophile.

Grignard Reagent Formation
The chloro substituent can be converted into a Grignard reagent, transforming the electrophilic

carbon into a potent nucleophile for reaction with various electrophiles.

Protocol: Grignard Reagent Formation and Reaction

Preparation: Place magnesium turnings (1.5 eq) in an oven-dried, three-necked flask under a

strict inert atmosphere. Add a small crystal of iodine to activate the magnesium surface.[15]

Initiation: Add a small amount of a solution of 2-Chloro-4-fluoroanisole (1.0 eq) in anhydrous

tetrahydrofuran (THF) to the magnesium. Gentle heating may be required to initiate the

reaction, indicated by bubble formation and a color change.[15]

Formation: Once initiated, add the remaining solution dropwise at a rate that maintains a gentle

reflux. After addition, continue stirring for 1-2 hours to ensure complete formation of the

Grignard reagent.

Reaction with Electrophile: Cool the Grignard solution to 0 °C. Add a solution of the desired

electrophile (e.g., an aldehyde, ketone, or CO₂) in anhydrous THF dropwise.
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Quenching and Work-up: After the reaction is complete, quench by slowly adding a saturated

aqueous solution of ammonium chloride (NH₄Cl).[15] Extract the aqueous layer with an organic

solvent (e.g., diethyl ether or ethyl acetate), combine the organic layers, wash with brine, dry,

and concentrate.

Purification: Purify via column chromatography or distillation.

Causality Insights:

Anhydrous Conditions: Grignard reagents are extremely sensitive to protic sources like water,

which will quench the reagent immediately. All glassware must be oven-dried and solvents must

be anhydrous.[15]

Activation: Iodine is used to etch the passivating oxide layer on the magnesium turnings,

exposing fresh metal to initiate the reaction.

Applications in Advanced Synthesis
The true value of 2-Chloro-4-fluoroanisole is realized when these fundamental reactions are

applied to the construction of complex, biologically active molecules. It serves as a key building

block for both APIs and agrochemicals.[1][16]

Pharmaceutical Development: The biaryl and aryl-amine structures readily accessible from this

intermediate are core components of many drugs, including kinase inhibitors, CNS agents, and

anti-inflammatory drugs.[1][17][18] The fluorine atom is often incorporated to enhance

metabolic stability or binding affinity.

Agrochemicals: In crop protection, this intermediate is used to synthesize advanced herbicides

and fungicides.[1] The specific halogenation pattern can be fine-tuned to achieve desired

efficacy and environmental profiles.
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Key Transformations

Target Molecule Scaffolds

End-Use Industries

2-Chloro-4-fluoroanisole

Suzuki Coupling
(+ R-B(OH)₂)

Buchwald-Hartwig
(+ R₂NH)

Grignard Formation
(+ Mg, then E⁺)

Substituted Biaryls Aryl Amines Functionalized Aryl Ketones/
Alcohols

APIsAgrochemicals

Click to download full resolution via product page

Caption: Synthetic pathways from 2-Chloro-4-fluoroanisole to key scaffolds.

Conclusion
2-Chloro-4-fluoroanisole is a powerful and versatile chemical intermediate whose value lies in

its predictable and chemoselective reactivity. The ability to perform robust palladium-catalyzed

cross-coupling reactions at the C-Cl bond, while leveraging the electronic influence of the fluoro

and methoxy groups, provides synthetic chemists with a reliable tool for accessing complex

molecular architectures. By understanding the causality behind the detailed protocols for its key
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transformations, researchers in drug discovery and process development can effectively integrate

this building block into their synthetic strategies, accelerating the path to novel pharmaceuticals

and agrochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate

protocols, we make no warranties, express or implied, regarding the fitness of this product for

every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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